![molecular formula C17H21FN2O3 B4856087 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4856087.png)
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine
Overview
Description
4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine, commonly known as FP-morpholine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. The inhibition of FAAH by FP-morpholine leads to an increase in endocannabinoid levels in the body, which has been linked to various physiological and biochemical effects.
Scientific Research Applications
FP-morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, FP-morpholine has been studied for its potential role in the treatment of various disorders such as chronic pain, anxiety, and depression.
Mechanism of Action
FP-morpholine works by inhibiting 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine leads to an increase in endocannabinoid levels in the body, which in turn activates cannabinoid receptors and produces various physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels produced by FP-morpholine has been linked to various physiological and biochemical effects. These include analgesia, anti-inflammatory effects, reduction in anxiety and depression-like behaviors, and improved cognitive function. Additionally, FP-morpholine has been shown to have a neuroprotective effect and may have potential in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FP-morpholine in lab experiments is its high potency and selectivity for 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine inhibition. Additionally, FP-morpholine has a long half-life, which allows for sustained inhibition of 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine. However, one of the limitations of using FP-morpholine is its low solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for the study of FP-morpholine. One area of interest is the potential therapeutic applications of FP-morpholine in the treatment of various disorders such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of FP-morpholine and its potential role in the treatment of neurodegenerative disorders. Finally, the development of more water-soluble analogs of FP-morpholine may improve its potential as a therapeutic agent.
In conclusion, FP-morpholine is a potent and selective inhibitor of 4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine that has gained significant attention in the field of scientific research. Its potential therapeutic applications and biochemical and physiological effects make it an interesting compound for further study. While there are limitations to its use in lab experiments, the development of more water-soluble analogs may improve its potential as a therapeutic agent.
properties
IUPAC Name |
[1-(2-fluorobenzoyl)piperidin-4-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c18-15-4-2-1-3-14(15)17(22)19-7-5-13(6-8-19)16(21)20-9-11-23-12-10-20/h1-4,13H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBKVDNDPQZKDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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